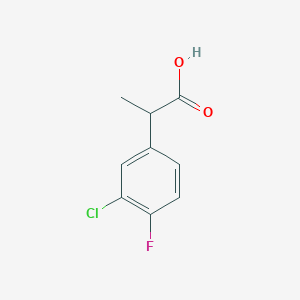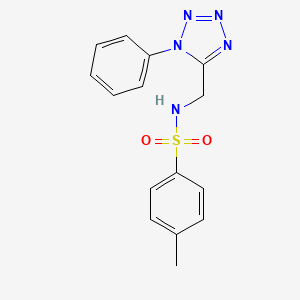
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors like reaction rates, energy changes, and the conditions needed for the reaction are typically investigated .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques such as spectroscopy and chromatography might be used .Applications De Recherche Scientifique
FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment
This compound has been identified as a potent inhibitor of the fms-like tyrosine kinase 3 (FLT3), which is a promising target for the treatment of AML. Resistance to FLT3 inhibitors due to acquired point mutations has been a challenge, and this compound exhibits inhibitory activity against several acquired FLT3 mutations, including FLT3 (ITD, D835V), FLT3 (ITD, F691L), FLT3 (D835Y), and FLT3 (D835V). It also shows potent antiproliferative activity against FLT3-mutation driven BaF3 and AML cells .
Antifungal Agent Development
The structural analogs of this compound have been synthesized as potential antifungal agents. They are created via intramolecular cyclization and have shown promising results in antifungal activity. This suggests that the compound may also possess antifungal properties that could be harnessed for developing new antifungal medications .
Antitumor Activity
Similar compounds have demonstrated antitumor activities. The compound’s ability to inhibit cell viability in cancer cell lines suggests it could be a candidate for cancer therapy research, particularly in exploring new treatments for resistant forms of cancer .
Pharmacological Profiles
Derivatives of this compound, due to their structural similarity to cinnolines and indoles, may exhibit a wide range of pharmacological profiles. These include antibacterial, antitumor, anti-inflammatory, and antithrombotic activities. The compound’s potential in these areas could lead to the development of new drugs with diverse clinical applications .
Bioavailability and Metabolic Stability
The compound has shown acceptable bioavailability in animal models, with a suitable half-life time and satisfactory metabolic stability. This makes it a potential candidate for oral administration in drug development, particularly for diseases where long-term medication is required .
FLT3 Dual Mutation Targeting
The compound has therapeutic potential as an anti-AML drug, especially for AML harboring dual FLT3 (ITD, TKD) mutations. Its high efficacy against these mutations makes it a valuable asset in the fight against complex cases of AML .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c30-23(21-15-24-18-8-4-5-9-19(18)27-21)29-12-10-28(11-13-29)22-14-20(25-16-26-22)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKCNRECASQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

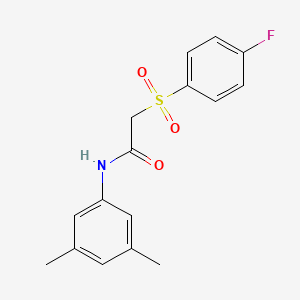
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)
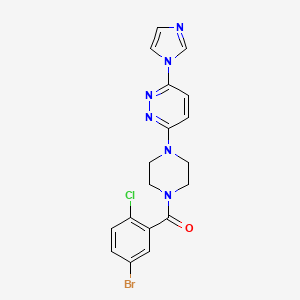

![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)
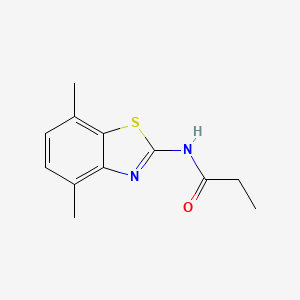

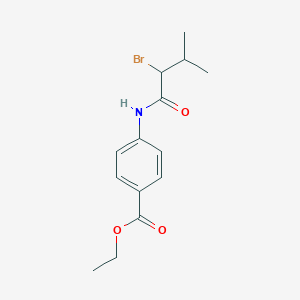
![N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2858951.png)
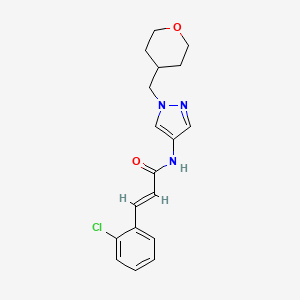
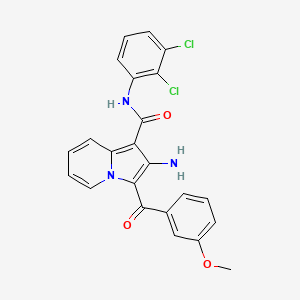
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858957.png)
